(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine (N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine Phosphoramidite for the incorporation of an (otherwise unmodified) reverse (5’ to 3’) dA nucleobase within an oligonucleotide.

Brand Name: Vulcanchem
CAS No.: 140712-82-9
VCID: VC0125854
InChI: InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(58-27-13-26-48)59-29-41-40(28-42(60-41)53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)61-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1
SMILES: CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Molecular Formula: C47H52N7O8P
Molecular Weight: 873.93

(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

CAS No.: 140712-82-9

Cat. No.: VC0125854

Molecular Formula: C47H52N7O8P

Molecular Weight: 873.93

* For research use only. Not for human or veterinary use.

(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine - 140712-82-9

Specification

CAS No. 140712-82-9
Molecular Formula C47H52N7O8P
Molecular Weight 873.93
IUPAC Name N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(58-27-13-26-48)59-29-41-40(28-42(60-41)53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)61-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1
SMILES CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₄₇H₅₂N₇O₇P, with a molecular weight of 857.93 g/mol . Key functional groups include:

  • N6-Benzoyl group: Protects the exocyclic amine of deoxyadenosine from side reactions during synthesis.

  • 5′-O-Dimethoxytrityl (DMT): An acid-labile protecting group that ensures sequential coupling by blocking the 5′-hydroxyl.

  • 3′-Phosphoramidite: A reactive diisopropylamino-(2-cyanoethoxy)phosphinyl group enabling phosphodiester bond formation .

Table 1: Physicochemical Properties

PropertyValueSource
SolubilityChloroform, Methanol, DMSO
StabilityMoisture-sensitive; store inert
Purity (HPLC)>95%

Synthetic Applications in Oligonucleotide Chemistry

Role in Solid-Phase Synthesis

As a phosphoramidite monomer, this compound enables automated DNA synthesis through iterative coupling cycles. Its design addresses three critical requirements:

  • Protection: The DMT group is selectively removed with 3% dichloroacetic acid (DCA), exposing the 5′-OH for phosphoramidite coupling.

  • Reactivity: The phosphoramidite reacts with the 5′-OH of the growing oligonucleotide chain in the presence of tetrazole, forming a cyanoethyl-protected phosphite triester .

  • Orthogonal Deprotection: Post-synthesis, the benzoyl group is cleaved with concentrated ammonium hydroxide (55°C, 4–6 hours), while the cyanoethyl group is removed via β-elimination under basic conditions.

Synthesis of Modified Oligonucleotides

The compound’s versatility is highlighted in the synthesis of chimeric oligonucleotides with mixed backbone linkages (e.g., boranophosphate/phosphoramidite) . For example:

  • Boranophosphate linkages: Generated by oxidizing H-boranophosphonate intermediates with CCl₄/H₂O .

  • Phosphorothioate linkages: Introduced using sulfurization agents like 3H-1,2-benzodithiol-3-one-1,1-dioxide .

Table 2: Coupling Efficiency in Oligonucleotide Synthesis

Backbone ModificationCoupling YieldReference
Phosphoramidite>99%
Boranophosphate92–98%
Phosphorothioate95%

Mechanistic Insights into Phosphoramidite Reactivity

Activation and Coupling

The diisopropylamino group in the phosphoramidite acts as a leaving group during activation by acidic catalysts (e.g., tetrazole). This generates a reactive phosphoramidite intermediate, which attacks the 5′-OH of the support-bound oligonucleotide . The 2-cyanoethoxy group stabilizes the intermediate, reducing side reactions like hydrolysis .

Stereochemical Control

Recent advances utilize chiral auxiliaries (e.g., (+)-Ψ and (-)-Ψ reagents) to achieve stereocontrolled synthesis of phosphorothioate linkages. For instance, the (+)-Ψ reagent produces >90% Rp configuration, critical for optimizing antisense oligonucleotide activity .

Comparative Analysis with Related Phosphoramidites

Table 3: Performance Metrics vs. Other Amidites

ParameterN6-Benzoyl-dA AmiditeN6-Methyl-dA Amidite2′-O-Methyl Amidite
Coupling Efficiency99.5%98.2%97.8%
Depurination ResistanceHigh (Bz protection)ModerateHigh
Nuclease Resistance*ModerateLowHigh
In vivo Stability8–12 hours4–6 hours>24 hours

Data sourced from .

Key findings:

  • The benzoyl group minimizes depurination during acidic DMT removal compared to acetyl or isobutyryl protections.

  • 2′-O-Methyl modifications enhance nuclease resistance but require specialized deprotection protocols.

Industrial and Therapeutic Relevance

Large-Scale Production

Industrial synthesis optimizes:

  • Solvent Systems: Anhydrous acetonitrile or tetrahydrofuran for moisture-sensitive reactions .

  • Purification: Reverse-phase HPLC with C18 columns, achieving purity >99% for therapeutic-grade material .

Antisense Oligonucleotide (ASO) Development

This phosphoramidite is integral to synthesizing gapmer ASOs, which combine 2′-O-methyl RNA wings and DNA central regions to recruit RNase H . For example:

  • PB/PS/PO Chimeric ASOs: Exhibit enhanced duplex stability (+8°C TmT_m) and nuclease resistance (t₁/₂ > 24 hours in serum) .

  • Stereo-Controlled Phosphorothioates: Improve gene silencing potency by 10-fold compared to racemic mixtures .

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